2-(4-Neopentylphenyl)-1H-indene-1,3(2H)-dione

Catalog No.
S12285523
CAS No.
52986-55-7
M.F
C20H20O2
M. Wt
292.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Neopentylphenyl)-1H-indene-1,3(2H)-dione

CAS Number

52986-55-7

Product Name

2-(4-Neopentylphenyl)-1H-indene-1,3(2H)-dione

IUPAC Name

2-[4-(2,2-dimethylpropyl)phenyl]indene-1,3-dione

Molecular Formula

C20H20O2

Molecular Weight

292.4 g/mol

InChI

InChI=1S/C20H20O2/c1-20(2,3)12-13-8-10-14(11-9-13)17-18(21)15-6-4-5-7-16(15)19(17)22/h4-11,17H,12H2,1-3H3

InChI Key

OXXHJRJOXLDNRP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1=CC=C(C=C1)C2C(=O)C3=CC=CC=C3C2=O

2-(4-Neopentylphenyl)-1H-indene-1,3(2H)-dione is a synthetic organic compound characterized by its unique structural features, including an indene core and a neopentylphenyl substituent. The molecular formula for this compound is C19H20O2C_{19}H_{20}O_2, indicating it contains 19 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms. The presence of the indene moiety suggests potential applications in organic electronics and photonic devices due to its conjugated structure, which can facilitate charge transport.

Typical of carbonyl-containing compounds. These include:

  • Nucleophilic Addition: The carbonyl groups in the indene structure can react with nucleophiles, leading to the formation of alcohols or other functional groups.
  • Reduction Reactions: The ketone functionalities can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
  • Condensation Reactions: The compound may participate in condensation reactions with amines or other nucleophiles, forming imines or other derivatives.

The synthesis of 2-(4-Neopentylphenyl)-1H-indene-1,3(2H)-dione typically involves:

  • Formation of the Indene Framework: This can be achieved through cyclization reactions involving appropriate precursors that contain both phenolic and carbonyl functionalities.
  • Substitution Reactions: The introduction of the neopentylphenyl group can be accomplished through Friedel-Crafts alkylation or similar electrophilic aromatic substitution methods.

Detailed synthetic routes often require optimization based on reaction conditions and desired yields.

The applications of 2-(4-Neopentylphenyl)-1H-indene-1,3(2H)-dione may include:

  • Organic Electronics: Due to its conjugated structure, it may serve as a material in organic light-emitting diodes (OLEDs) or organic photovoltaic cells.
  • Chemical Intermediates: It could be utilized as an intermediate in the synthesis of more complex organic molecules.
  • Research Chemicals: Its unique structure makes it a candidate for studies in organic chemistry and materials science.

Several compounds share structural similarities with 2-(4-Neopentylphenyl)-1H-indene-1,3(2H)-dione. Below is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
2-(Diphenylmethyl)-1H-indene-1,3(2H)-dioneStructureContains diphenylmethyl group; potential for enhanced stability.
2-(3-hydroxyquinolin-2-yl)indene-1,3-dioneStructureIncorporates a quinoline moiety; may exhibit different biological activity.
2-[(4-chlorophenyl)phenylacetyl]indene-1,3-dioneStructureFeatures a chlorophenyl substituent; possibly more reactive due to electronegative chlorine.

These compounds illustrate the diversity within the indene derivative class and underscore the potential for unique properties based on substituent variations.

XLogP3

4.9

Hydrogen Bond Acceptor Count

2

Exact Mass

292.146329876 g/mol

Monoisotopic Mass

292.146329876 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-09-2024

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